molecular formula C18H26ClNO5 B4042954 1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4042954
M. Wt: 371.9 g/mol
InChI Key: QDRRKXXNAPEGGD-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine; oxalic acid is a chemical compound with the molecular formula C16H24ClNO It is known for its unique structure, which includes a piperidine ring substituted with a chlorophenoxypropyl group and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine typically involves the following steps:

    Formation of the Chlorophenoxypropyl Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-(4-chlorophenoxy)propyl bromide.

    N-Alkylation of Piperidine: The intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a base, such as potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorophenoxy group is known to interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chlorophenoxy)propyl]piperidine
  • 1-[3-(4-Chlorophenoxy)propyl]-3-methylpiperidine
  • 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine

Uniqueness

1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine is unique due to the presence of both dimethyl groups on the piperidine ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-13-10-14(2)12-18(11-13)8-3-9-19-16-6-4-15(17)5-7-16;3-1(4)2(5)6/h4-7,13-14H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRRKXXNAPEGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=CC=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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